molecular formula C23H26N4O6S B11616926 methyl 3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoate

methyl 3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoate

Cat. No.: B11616926
M. Wt: 486.5 g/mol
InChI Key: RSJXDYAYPDHBIW-ZVHZXABRSA-N
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Description

METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a tert-butylamino group, and a hydroxybenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The key steps may include:

    Formation of the benzisothiazole moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using sulfur and nitrogen sources.

    Introduction of the tert-butylamino group: This step may involve the reaction of tert-butylamine with an intermediate compound.

    Formation of the hydrazono group: This can be achieved through the reaction of hydrazine derivatives with the intermediate compound.

    Esterification: The final step involves the esterification of the hydroxybenzoate group with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives.

Scientific Research Applications

METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE can be compared with other similar compounds, such as:

    METHYL 3-{[(E)-2-[3-AMINO-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE: Similar structure but with an amino group instead of a tert-butylamino group.

    METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-METHOXYBENZOATE: Similar structure but with a methoxy group instead of a hydroxy group.

The uniqueness of METHYL 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOATE lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26N4O6S

Molecular Weight

486.5 g/mol

IUPAC Name

methyl 3-[(E)-[[3-(tert-butylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-4-hydroxybenzoate

InChI

InChI=1S/C23H26N4O6S/c1-23(2,3)25-20(29)11-12-27(21-17-7-5-6-8-19(17)34(31,32)26-21)24-14-16-13-15(22(30)33-4)9-10-18(16)28/h5-10,13-14,28H,11-12H2,1-4H3,(H,25,29)/b24-14+

InChI Key

RSJXDYAYPDHBIW-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)C(=O)OC)O

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)C(=O)OC)O

Origin of Product

United States

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